4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE
Overview
Description
4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a benzyl group, a dichlorobenzenesulfonyl group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE typically involves the reaction of piperidine with benzyl chloride and 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl or dichlorobenzenesulfonyl groups are replaced by other nucleophiles.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction Reactions: The compound can be reduced to form secondary amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted piperidine derivatives.
Oxidation: Formation of piperidone derivatives.
Reduction: Formation of secondary amines and other reduced products.
Scientific Research Applications
4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Employed in the study of receptor-ligand interactions, especially in the development of sigma-1 receptor ligands.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets, such as sigma-1 receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, ion channel function, and other cellular processes, making it a valuable tool in the study of neurological functions and disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE
- 4-BENZYL-1-(3-IODOBENZENESULFONYL)-PIPERIDINE
- 4-BENZYL-1-(4-METHOXYBENZENESULFONYL)-PIPERIDINE
Uniqueness
4-BENZYL-1-(2,5-DICHLOROBENZENESULFONYL)PIPERIDINE is unique due to the presence of the dichlorobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly useful in the synthesis of specific pharmaceutical compounds and in the study of sigma-1 receptor interactions .
Properties
IUPAC Name |
4-benzyl-1-(2,5-dichlorophenyl)sulfonylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2S/c19-16-6-7-17(20)18(13-16)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEMGRLMGSTJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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